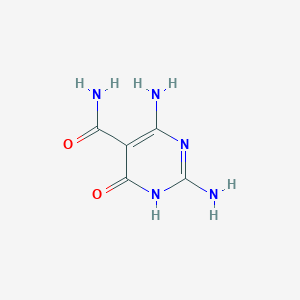

2,4-Diamino-6-hydroxypyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a selective, specific inhibitor of GTP cyclohydrolase I, the rate-limiting step for de novo pterin synthesis . It has a molecular formula of C4H6N4O and a molecular weight of 126.12 .

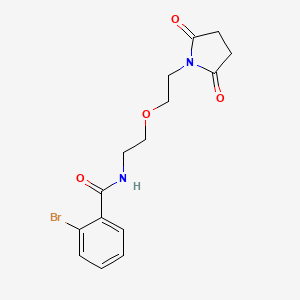

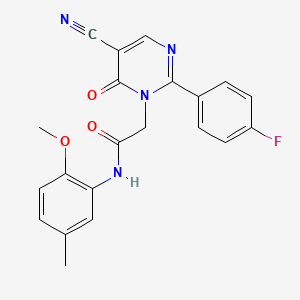

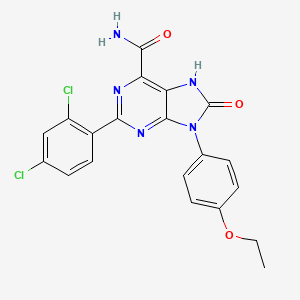

Molecular Structure Analysis

The molecular structure of 2,4-Diamino-6-hydroxypyrimidine-5-carboxamide consists of a pyrimidine core with two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

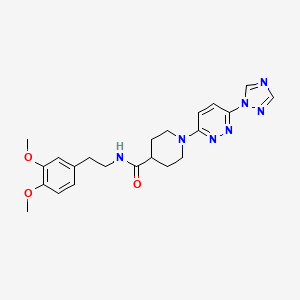

Pyrimidines, including 2,4-Diamino-6-hydroxypyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

2,4-Diamino-6-hydroxypyrimidine has a molecular weight of 126.12 and a molecular formula of C4H6N4O .Scientific Research Applications

Antimicrobial Activity

2,4-Diamino-6-hydroxypyrimidine (DHP) derivatives have shown inhibitory action against various microorganisms like Streptococcus faecalis, Lactobacillus arabinosus, and Escherichia coli. Notably, 2,4-bis(arylamino)-6-hydroxypyrimidines exhibit significant activity. The biological activity of these compounds is distinct from 2,4-diaminopyrimidines as they do not reverse the action of folic acid in S. faecalis growth. Their antimicrobial mechanism seems to involve interference with the microorganisms' pyrimidine metabolism (Roy, Ghosh, & Guha, 1961).

Spectrophotometric Applications

Methods for the quantitative determination of DHP and its derivatives, like 2,4,5-triamino-6-hydroxypyrimidine sulfate, have been developed. These methods are crucial for controlling intermediates in the synthesis of compounds like folic acid (Shikhaleva & Kustanovich, 1969).

Corrosion Inhibition

DHP derivatives, such as 2,4-diamino-6-hydroxypyrimidine (dAHPr), have been investigated for their role in the corrosion inhibition of steel in acidic environments. Theoretical studies using quantum chemical parameters, including molecular orbital energies and electron transfer fractions, have been correlated with experimental results, demonstrating their potential as corrosion inhibitors (Masoud et al., 2010).

Inhibition of Biopterin Synthesis

Inhibition of the synthesis of reduced biopterins (BH2 and BH4) in the brain by DHP indicates its potential impact on neurotransmitter synthesis processes. Intraventricular injections of DHP in rats showed a marked decrease in the in vivo reduced biopterin pool, although no significant effect on the rate of hydroxylation of L-tryptophan was observed (Gal & Whitacre, 1981).

Antitumor Applications

DHP derivatives have been synthesized with potential applications in antineoplastic treatments. Specifically, 2,4-diamino-6-hydroxy-5-arylazopyrimidines have shown potential as antitumor agents. Their synthesis and evaluation in this context are significant for developing new anticancer therapies (Garg & Sharma, 1970).

Mechanism of Action

Safety and Hazards

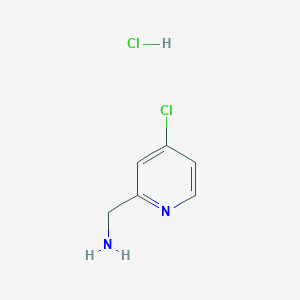

properties

IUPAC Name |

2,4-diamino-6-oxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2/c6-2-1(3(7)11)4(12)10-5(8)9-2/h(H2,7,11)(H5,6,8,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKENMMXTLLQETO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-but-2-enyl]-8-[(E)-but-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2583113.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2583119.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one](/img/structure/B2583120.png)

![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2583124.png)